4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

Description

Properties

IUPAC Name |

4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3N2O3/c13-6-2-1-3-10(12(6)15)20-11-5-8(16)9(17(18)19)4-7(11)14/h1-5H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFITXMPNXRORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559247 | |

| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118353-04-1 | |

| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118353-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-(2,3-DICHLOROPHENOXY)-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81RQU2EH3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (CAS 118353-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of various organic compounds.[1][2] Its most prominent application is in the production of the anthelmintic drug Triclabendazole, where it is also recognized as a key impurity.[1][2] The structural motifs of this compound, including the dichlorophenoxy ether, chloro, and nitroaniline groups, also make it a molecule of interest for the development of novel agrochemicals, such as herbicides and pesticides.[1][3] Furthermore, derivatives of this compound have been investigated for their potential anticancer properties.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 118353-04-1 | [4] |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ | [4] |

| Molecular Weight | 333.55 g/mol | [3] |

| Melting Point | 149-150 °C | [3] |

| Boiling Point | 417.1 °C at 760 mmHg | [3] |

| Density | 1.588 g/cm³ | [3] |

| Flash Point | 206.1 °C | [3] |

| Vapor Pressure | 3.63E-07 mmHg at 25°C | [3] |

| Refractive Index | 1.666 | [3] |

| pKa | -1.94±0.25 (Predicted) | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

Synthesis and Chemical Reactions

The primary documented synthesis of this compound is as an intermediate in the production of Triclabendazole.

Experimental Protocol: Synthesis via Condensation and Hydrolysis

This protocol is adapted from patent literature describing the synthesis of Triclabendazole intermediates.

Step 1: Condensation

-

A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in dimethylformamide (DMF) (1.5 L) is heated at 90°C under vacuum for 12 hours.[2]

Step 2: Hydrolysis

-

The resulting intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is then hydrolyzed.[2] This is achieved by using methanolic sodium hydroxide (48% caustic lye) at 50°C for 4 hours to yield the final product, this compound.[2]

Chemical Reactivity

This compound can undergo several types of chemical reactions:

-

Reduction: The nitro group can be reduced to an amino group, a key step in the synthesis of benzimidazole derivatives like Triclabendazole.[2]

-

Oxidation: The nitro group has the potential to be further oxidized to form nitroso or other oxidized derivatives.[2]

-

Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions.[2]

References

- 1. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | High Purity [benchchem.com]

- 3. Cas 118353-04-1,this compound | lookchem [lookchem.com]

- 4. This compound | C12H7Cl3N2O3 | CID 14349265 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular structure, chemical properties, synthesis, and known biological activities of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline. The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and related fields.

Molecular Structure and Chemical Identity

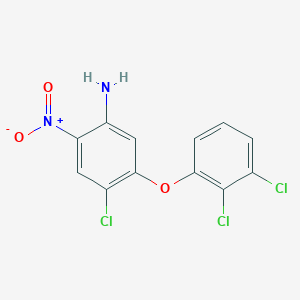

This compound is a multi-halogenated aniline derivative.[1] Its chemical structure consists of a nitroaniline core substituted with a chloro group and a dichlorophenoxy ether group.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 118353-04-1 | [1][2] |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ | [1][2] |

| Molecular Weight | 333.55 g/mol | [2][4] |

| Melting Point | 149-150 °C | [4] |

| Boiling Point | 417.1 °C at 760 mmHg | [1][4] |

| Density | 1.588 g/cm³ | [1][4] |

| Flash Point | 206.1 °C | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| Appearance | Powder | [5] |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of the anthelmintic drug Triclabendazole.[1][6] Two primary synthetic routes have been identified in the literature.

Synthesis from N-(4,5-dichloro-2-nitrophenyl)acetamide

This method involves a two-step process starting with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by hydrolysis.

Experimental Protocol:

-

Condensation: A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in dimethylformamide (DMF) (1.5 L) is heated at 90°C under vacuum for 12 hours.[1]

-

Hydrolysis: The resulting intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is then hydrolyzed using methanolic sodium hydroxide (48% caustic lye) at 50°C for 4 hours to yield this compound.[1]

Direct Synthesis from 4,5-Dichloro-2-nitroaniline

A more direct route bypasses the acetamide intermediate.

Experimental Protocol:

-

Reaction Setup: 4,5-Dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, potassium hydroxide (40 kg, 50% aqueous solution), and tetrabutylammonium bromide (TBAB) (5 kg) are combined in xylene (150 L).[1]

-

Reaction Execution: The mixture is heated at 125°C for 8 hours.[1]

-

Isolation: The mixture is cooled to room temperature, leading to the precipitation of the product as brown crystals. The product is then filtered and washed with chilled xylene and water to yield 54 kg of this compound.[1]

Synthetic Pathway of Triclabendazole:

Caption: Synthesis pathway of Triclabendazole highlighting the intermediate role of this compound.

Biological Activity and Mechanism of Action

This compound is primarily recognized as an impurity in the synthesis of Triclabendazole.[1] While its own biological activity is not extensively studied, derivatives of this compound have been investigated for their potential anticancer properties.[1]

The proposed mechanism of action for this class of compounds involves the interaction of its functional groups with biological macromolecules.[1] The nitro group can participate in redox reactions, while the chloro and phenoxy groups can engage in hydrophobic interactions within the pockets of enzymes and receptors.[1] These interactions can modulate the activity of these proteins, leading to downstream biological effects.

While specific signaling pathways for this compound have not been elucidated, a general mechanism of action can be visualized.

Proposed General Mechanism of Action:

References

- 1. This compound | High Purity [benchchem.com]

- 2. CN103360323A - Preparation method of triclabendazole - Google Patents [patents.google.com]

- 3. This compound | C12H7Cl3N2O3 | CID 14349265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. patents.justia.com [patents.justia.com]

Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the pharmaceutical industry. This compound serves as a critical precursor for the synthesis of anthelmintic drugs such as Triclabendazole and Rafoxanide.[1][2] This guide provides a comparative analysis of the primary synthesis routes, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been established. The first is a two-step process involving a condensation reaction followed by hydrolysis, while the second is a more streamlined one-pot synthesis.

Pathway 1: Two-Step Synthesis from N-(4,5-dichloro-2-nitrophenyl)acetamide

This pathway commences with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by the hydrolysis of the resulting intermediate to yield the final product.[1][3]

Pathway 2: One-Pot Synthesis from 4,5-Dichloro-2-nitroaniline

A more direct approach involves the direct reaction of 4,5-Dichloro-2-nitroaniline with 2,3-dichlorophenol in a one-pot synthesis.[1] This method bypasses the need for the acetamide intermediate, potentially offering a more efficient route.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthesis pathways.

| Parameter | Pathway 1: Two-Step Synthesis | Pathway 2: One-Pot Synthesis |

| Starting Materials | N-(4,5-dichloro-2-nitrophenyl)acetamide, 2,3-dichlorophenol, Potassium Carbonate | 4,5-Dichloro-2-nitroaniline, 2,3-dichlorophenol, Potassium Hydroxide |

| Solvent | Dimethylformamide (DMF) | Xylene |

| Catalyst | - | Tetrabutylammonium bromide (TBAB) |

| Reaction Temperature | 90°C (Condensation), 50°C (Hydrolysis) | 125°C |

| Reaction Time | 12 hours (Condensation), 4 hours (Hydrolysis) | 8 hours |

| Yield | Not explicitly stated | 54 kg product from 41.4 kg of 4,5-dichloro-2-nitroaniline |

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Condensation

A mixture of N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in 1.5 L of dimethylformamide (DMF) is heated to 90°C under vacuum for 12 hours.[1][3]

Step 2: Hydrolysis

After cooling the reaction mixture to room temperature, 2 L of methanol and a solution of 0.3 kg of 48% caustic lye in 300 mL of water are added. The mixture is then heated to 50°C for 4 hours.[3] Following this, 4 L of water is added, and the mixture is stirred. The resulting precipitate is filtered, washed with water, and then with methanol to yield this compound.[3]

Pathway 2: One-Pot Synthesis

In a reaction vessel, 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, 40 kg of 50% aqueous potassium hydroxide (KOH), and 5 kg of tetrabutylammonium bromide (TBAB) are combined in 150 L of xylene.[1] The mixture is heated to 125°C and maintained at this temperature for 8 hours.[1] Upon cooling to room temperature, the product precipitates as brown crystals. The solid is isolated by filtration and washed with chilled xylene and water to yield 54 kg of this compound.[1]

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthesis pathways.

Caption: Two-Step Synthesis Pathway.

Caption: One-Pot Synthesis Pathway.

Experimental Workflow Visualization

The generalized experimental workflow for the synthesis and isolation of the target compound is depicted below.

Caption: General Experimental Workflow.

References

- 1. This compound | High Purity [benchchem.com]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Core Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key chemical intermediate primarily utilized in the synthesis of the anthelmintic drug Triclabendazole. This document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and illustrates its role in synthetic pathways.

Chemical and Physical Properties

This compound, with the CAS number 118353-04-1, is a multi-halogenated aniline derivative.[1] Its structural features, including the dichlorophenoxy ether, chloro, and nitroaniline groups, make it a valuable precursor in the synthesis of complex heterocyclic systems like benzimidazoles.[1] The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 118353-04-1 | [1][2] |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ | [1][2][3] |

| Molecular Weight | 333.55 g/mol | [1][2][3] |

| Melting Point | 149-150 °C | [3] |

| Boiling Point | 417.1 °C | [1][3] |

| Density | 1.588 g/cm³ | [1][3] |

| Flash Point | 206.1 °C | [1][3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| Appearance | Powder | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Triclabendazole. Two primary synthetic routes have been documented.

Method 1: Condensation and Hydrolysis

This method involves a two-step process starting from N-(4,5-dichloro-2-nitrophenyl)acetamide and 2,3-dichlorophenol.[1]

Step 1: Condensation

-

Reactants: N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and K₂CO₃.[1]

-

Solvent: Dimethylformamide (DMF) (1.5 L).[1]

-

Procedure: The mixture is heated at 90°C under a vacuum for 12 hours.[1] This reaction yields the intermediate 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.

Step 2: Hydrolysis

-

Reactant: 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.[1]

-

Reagent: Methanolic sodium hydroxide (48% caustic lye).[1]

-

Procedure: The intermediate is hydrolyzed at 50°C for 4 hours to produce the final product, this compound.[1]

Method 2: Direct Synthesis

A more streamlined, one-step synthesis bypasses the acetamide intermediate.[1]

-

Reactants: 4,5-Dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, potassium hydroxide (KOH) (40 kg, 50% aqueous), and tetrabutylammonium bromide (TBAB) (5 kg).[1]

-

Solvent: Xylene (150 L).[1]

-

Procedure: The reactants are combined in xylene and heated at 125°C for 8 hours.[1]

-

Isolation: The mixture is cooled to room temperature, causing the product to precipitate as brown crystals. The product is then filtered and washed with chilled xylene and water, yielding 54 kg of this compound.[1]

Role in Triclabendazole Synthesis

This compound is a crucial intermediate in the synthesis of Triclabendazole, an anthelmintic drug effective against liver flukes.[1] The synthesis involves the transformation of this intermediate into more complex structures.[1] A key subsequent reaction is the reduction of the nitro group.

Reduction of the Nitro Group

-

Reactant: this compound.

-

Reducing Agent: Raney nickel is a commonly used catalyst for this reduction.[5]

-

Product: The reduction of the nitro group yields 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.[5] This diamine is then cyclized to form the benzimidazole core of Triclabendazole.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of this compound and its subsequent conversion in the Triclabendazole synthesis pathway.

Caption: Synthesis of this compound via Method 1.

Caption: Direct Synthesis of this compound (Method 2).

References

- 1. This compound | High Purity [benchchem.com]

- 2. This compound | C12H7Cl3N2O3 | CID 14349265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. triumphinterchem.in [triumphinterchem.in]

- 5. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

This technical guide provides a comprehensive overview of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a multifaceted chemical compound of interest to researchers, scientists, and professionals in drug development and agrochemical research. This document details its chemical and physical properties, synthesis protocols, biological activities, and toxicological profile, presenting quantitative data in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

This compound, with the CAS number 118353-04-1, is a multi-halogenated aniline derivative.[1][2] It serves as a critical synthetic intermediate in various chemical industries.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 118353-04-1 | [1][2] |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ | [1][2] |

| Molecular Weight | 333.555 g/mol | [1][2] |

| Appearance | Powder | [3] |

| Melting Point | 149-150 °C | [4] |

| Boiling Point | 417.1 °C | [1] |

| Density | 1.588 g/cm³ | [1] |

| Flash Point | 206.1 °C | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the anthelmintic drug Triclabendazole.[1] A streamlined, one-pot synthesis method has been developed to produce this compound.

Experimental Protocol: One-Pot Synthesis

This method bypasses the need for an acetamide intermediate, offering a more efficient synthetic route.[1]

Materials:

-

4,5-Dichloro-2-nitroaniline

-

2,3-dichlorophenol

-

Potassium hydroxide (KOH), 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB)

-

Xylene

Procedure:

-

Combine 41.4 kg of 4,5-dichloro-2-nitroaniline, 2,3-dichlorophenol, 40 kg of 50% aqueous KOH, and 5 kg of TBAB in 150 L of xylene in a suitable reaction vessel.[1]

-

Heat the mixture at 125°C for 8 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate as brown crystals.[1]

-

Isolate the product by filtration.[1]

-

Wash the collected crystals with chilled xylene and then with water to yield the final product.[1] This procedure is reported to yield 54 kg of this compound.[1]

Below is a workflow diagram illustrating the synthesis process.

Caption: One-pot synthesis workflow for this compound.

Biological Activity and Applications

While primarily known as a precursor to Triclabendazole, this compound has also been investigated for other biological activities.

Anthelmintic Intermediate

The most significant role of this compound is in the pharmaceutical industry for the synthesis of Triclabendazole, a potent anthelmintic agent effective against liver flukes such as Fasciola hepatica.[1] The synthesis involves the reduction of the nitro group of this compound to an amine, followed by cyclization and methylation steps.[5]

The logical relationship for its primary application is depicted below.

Caption: Role as an intermediate in the synthesis of Triclabendazole.

Anticancer Properties

Derivatives of this compound have been investigated for their potential anticancer properties.[1] Studies have shown that some of these derivatives exhibit significant cytotoxicity against various cancer cell lines while displaying low toxicity towards normal cells.[1] The mechanism of action is believed to involve interactions with molecular targets like enzymes and receptors, where the nitro group can engage in redox reactions and the chloro and phenoxy groups can fit into hydrophobic pockets of proteins.[1]

Agrochemical Potential

This compound is also designed for research and development in the agrochemical sector.[1] Its structural motifs, including the dichlorophenoxy ether, chloro, and nitroaniline groups, are commonly found in potent herbicides and pesticides.[1][4] It is suggested for use in controlling various weeds and pests in agricultural applications.[4]

Toxicology and Safety

Toxicological studies have classified this compound as a hazardous substance, highlighting the potential for acute toxicity.[1] Due to these concerns, its use, particularly in agriculture, is strictly regulated in many countries.[4] It is crucial to handle this compound with stringent safety protocols in a laboratory or industrial setting.[1]

The general toxicological profile suggests that exposure can pose environmental risks, and studies have been conducted on its persistence in aquatic environments.[1] The potential for mutagenicity and carcinogenicity has also raised health and environmental concerns.[4]

The logical flow of toxicological considerations is outlined in the following diagram.

Caption: Toxicological profile and safety considerations.

Conclusion

This compound is a chemical compound with significant industrial applications, most notably as a precursor in the synthesis of the anthelmintic drug Triclabendazole. Its chemical structure also lends itself to potential applications in the agrochemical and pharmaceutical sectors, particularly in the development of new herbicides, pesticides, and anticancer agents. However, its hazardous nature necessitates careful handling and adherence to strict safety and regulatory guidelines. Further research into its biological mechanisms of action and the development of safer derivatives could unlock its full potential in various fields.

References

- 1. This compound | High Purity [benchchem.com]

- 2. This compound | C12H7Cl3N2O3 | CID 14349265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-5-(2 3-Dichlorophenoxy)-2-Nitroaniline Manufacturer,4-Chloro-5-(2 3-Dichlorophenoxy)-2-Nitroaniline Supplier,Hyderabad,India [triumphinterchem.in]

- 4. lookchem.com [lookchem.com]

- 5. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

Technical Brief: Physicochemical Properties of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Summary of Findings

Extensive searches for solubility parameters (e.g., mg/mL, mol/L in various solvents) and detailed experimental protocols for the solubility determination of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline have not yielded specific, quantifiable results. The available information primarily identifies this compound as an intermediate in the synthesis of other molecules, notably in the production of the anthelmintic drug Triclabendazole.

While general physical properties are mentioned in the context of its synthesis, such as its crystalline form and melting point, precise solubility data remains unpublished in the reviewed sources.

Data Presentation

Due to the absence of quantitative solubility data in the public domain, a comparative data table cannot be constructed at this time.

Experimental Protocols

Detailed experimental methodologies for determining the solubility of this compound have not been located in the course of the literature review.

Visualization of Relationships

The primary role of this compound, as identified in the available literature, is as a precursor in a chemical synthesis pathway. This relationship can be visualized as a straightforward progression.

Caption: Synthesis pathway of Triclabendazole.

Conclusion

Based on the current available information, a detailed technical guide on the solubility of this compound cannot be fully realized. The scientific community has not published specific quantitative data on this particular physicochemical property. For researchers requiring this information, direct experimental determination would be necessary. The provided diagram illustrates the known role of this compound as a chemical intermediate.

Spectroscopic Profile of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, with the molecular formula C₁₂H₇Cl₃N₂O₃ and a molecular weight of 333.55 g/mol , is a halogenated aromatic amine.[1][2] Compounds of this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this. This guide presents a framework for the spectroscopic analysis of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ | PubChem[1][2] |

| Molecular Weight | 333.55 g/mol | Benchchem[1] |

| CAS Number | 118353-04-1 | PubChem[2] |

Spectroscopic Data

While specific experimental spectra for this compound are not available in the searched public databases, the following sections detail the expected data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents (chloro, nitro, amino, and dichlorophenoxy groups).

Expected ¹H NMR Data (Illustrative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Not available | - | - | Aromatic Protons |

| Not available | - | - | Amine Protons |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The presence of chlorine and nitro groups will significantly influence the chemical shifts of the aromatic carbons.

Expected ¹³C NMR Data (Illustrative)

| Chemical Shift (δ, ppm) | Assignment |

| Not available | Aromatic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected around m/z 333, corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic due to the presence of three chlorine atoms.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| ~333 | [M]⁺ (Molecular Ion) |

| Not available | Fragment Ions |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C-O, C-Cl, and N-O bonds.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| Not available | N-H stretch (amine) |

| Not available | C-N stretch (amine) |

| Not available | Asymmetric and Symmetric NO₂ stretch (nitro group) |

| Not available | C-O-C stretch (ether) |

| Not available | C-Cl stretch (aryl halide) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the FT-IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

References

Unveiling the Biological Profile of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the chemical compound 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (CAS No. 118353-04-1). Primarily recognized as a key intermediate in the synthesis of the anthelmintic drug Triclabendazole, this molecule's intrinsic biological effects are not extensively documented in publicly available literature.[1] This document synthesizes the existing information, exploring its role as a synthetic precursor, its potential toxicological profile, and hypothesized biological activities including anthelmintic, herbicidal, and anticancer properties, which are largely inferred from its structural motifs. A significant focus is placed on presenting the available data, outlining putative mechanisms of action, and providing a framework for future research.

Chemical Identity and Physicochemical Properties

This compound is a multi-halogenated aniline derivative.[1] Its core structure comprises a nitroaniline moiety substituted with a chloro group and a dichlorophenoxy ether.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 118353-04-1 | [2] |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ | [2] |

| Molecular Weight | 333.55 g/mol | [2] |

| Melting Point | 149-150 °C | [3] |

| Boiling Point | 417.1 °C | [1] |

| Density | 1.588 g/cm³ | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Primary Application: Intermediate in Triclabendazole Synthesis

The most well-documented application of this compound is its role as a crucial intermediate in the manufacturing process of Triclabendazole, a potent anthelmintic agent effective against liver flukes, particularly Fasciola hepatica.[1] The synthesis involves a series of chemical transformations where this nitroaniline derivative is a key building block.

A patented method for the preparation of Triclabendazole outlines the reduction of this compound to form 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine. This diamine is then cyclized to create the benzimidazole core structure of Triclabendazole.

Diagram 1: Synthetic Pathway from this compound to Triclabendazole

Caption: Synthesis of Triclabendazole.

Potential Biological Activities

While direct and extensive studies on the biological activities of this compound are scarce, its chemical structure suggests potential activities in several areas. These are largely hypothesized based on the known functions of its constituent chemical moieties.

Anthelmintic Activity

As an impurity and a direct precursor to Triclabendazole, it is plausible that this compound possesses some intrinsic anthelmintic properties. Triclabendazole belongs to the benzimidazole class of anthelmintics, which are known to act by inhibiting the polymerization of tubulin into microtubules in parasitic worms. This disruption of the cytoskeleton leads to impaired cellular processes and ultimately, the death of the parasite. While this intermediate lacks the benzimidazole ring, it may still interfere with parasitic cellular functions, contributing to the overall efficacy of Triclabendazole formulations, albeit to a lesser extent than the final drug.[1]

Diagram 2: Hypothesized Anthelmintic Mechanism of Action (as a Benzimidazole Precursor)

Caption: Putative Anthelmintic Action.

Herbicidal and Pesticidal Activity

The presence of the dichlorophenoxy group in the molecule is a structural feature shared with several well-known herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These herbicides act as synthetic auxins, leading to uncontrolled and unsustainable growth in broadleaf weeds, ultimately causing their death. It is therefore hypothesized that this compound could exhibit herbicidal or pesticidal properties.[3] However, no specific studies confirming or quantifying this activity have been identified.

Diagram 3: Hypothesized Herbicidal Mechanism of Action (Auxin Mimicry)

Caption: Putative Herbicidal Action.

Anticancer Potential

Some research has explored the potential anticancer properties of compounds related to this compound.[1] The rationale for this investigation likely stems from the cytotoxic potential of various nitroaniline and dichlorophenoxy derivatives. It is suggested that modifications to this core structure could enhance cytotoxicity and selectivity against cancer cell lines. However, specific quantitative data (e.g., IC50 values) for the parent compound against any cancer cell lines are not available in the reviewed literature.

Toxicological Profile

Toxicological assessments have classified this compound as a hazardous substance, with potential for acute toxicity and adverse environmental effects.[1]

Table 2: Summary of Available Toxicological Data

| Assay | System/Organism | Concentration | Effect | Source |

| Cytotoxicity | Human liver cell lines | >50 µM | Increased cell death | [1] |

| Hepatotoxicity (related compound: 4-chloro-2-nitroaniline) | Isolated rat hepatocytes | 2 mM | Significant glutathione depletion and cellular damage | [1] |

The data, although limited, suggests that the compound may pose a risk to human health, necessitating careful handling and appropriate safety measures in a laboratory or industrial setting. The nitro group in the molecule can potentially undergo metabolic reduction to form reactive intermediates that can interact with cellular macromolecules, leading to toxicity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the available literature. However, based on the hypothesized activities, standard methodologies would be employed for its assessment.

In Vitro Anthelmintic Activity Assay (Hypothetical)

A standard in vitro assay to evaluate the anthelmintic activity would involve the exposure of a model parasitic worm (e.g., Caenorhabditis elegans or a relevant fluke species) to varying concentrations of the test compound.

Diagram 4: General Workflow for In Vitro Anthelmintic Assay

Caption: Anthelmintic Assay Workflow.

Herbicidal Activity Bioassay (Hypothetical)

To assess herbicidal activity, a common method involves a seed germination and root elongation assay using a model plant species sensitive to auxin-mimicking herbicides (e.g., cress or lettuce).

Diagram 5: General Workflow for Herbicidal Bioassay

Caption: Herbicidal Assay Workflow.

In Vitro Cytotoxicity Assay (Hypothetical)

Standard cell-based assays such as the MTT, XTT, or LDH release assays would be appropriate to quantify the cytotoxic effects of the compound on various human cancer and non-cancer cell lines.

Diagram 6: General Workflow for In Vitro Cytotoxicity Assay

Caption: Cytotoxicity Assay Workflow.

Conclusion and Future Directions

This compound is a compound of significant interest due to its established role in the synthesis of the anthelmintic Triclabendazole and its potential, though largely unproven, as a bioactive molecule in its own right. The structural similarities to known anthelmintics and herbicides provide a strong rationale for further investigation into its biological activities.

Future research should focus on:

-

Quantitative Biological Evaluation: Conducting in vitro and in vivo studies to determine the specific anthelmintic, herbicidal, and anticancer activities of the compound, including the determination of IC50, EC50, and LD50 values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to confirm or refute the hypothesized mechanisms.

-

Toxicological Assessment: Performing comprehensive toxicological studies to fully characterize its safety profile.

A deeper understanding of the biological activities of this synthetic intermediate could lead to the development of new therapeutic agents or agrochemicals, or at the very least, provide a more complete picture of the safety and efficacy of products in which it may be present as an impurity.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activities and mechanisms of action of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline have not been extensively elucidated in publicly available research. This guide presents a speculative overview based on the known functions of its structural components and related molecules. All proposed mechanisms and experimental designs require empirical validation.

Introduction

This compound is a multi-halogenated aniline derivative primarily known as a key intermediate in the synthesis of the anthelmintic drug Triclabendazole, which is effective against liver flukes.[1] It also serves as a precursor in the synthesis of novel agrochemicals, such as herbicides and pesticides.[1] The molecule's structure, featuring a nitroaniline core and a dichlorophenoxy substituent, suggests several potential, yet unconfirmed, biological activities and mechanisms of action. This document explores these speculative mechanisms based on toxicological and pharmacological principles associated with its constituent chemical moieties.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 118353-04-1 | [2] |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ | [2] |

| Molecular Weight | 333.55 g/mol | [2] |

| Melting Point | 149-150 °C | [3] |

| Boiling Point | 417.1 °C | [1] |

| Density | 1.588 g/cm³ | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Speculated Mechanisms of Action

The mechanism of action of this compound can be speculated by dissecting its structure into two key components: the nitroaniline moiety and the dichlorophenoxy moiety. Furthermore, its role as a precursor to Triclabendazole offers additional avenues for speculation.

Mechanism via the Nitroaniline Moiety: Oxidative Stress and Genotoxicity

Nitroaromatic compounds are known for their potential toxicity, which is often mediated through the reduction of the nitro group.[4][5] This process can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[6][7][8]

Speculated Pathway:

-

Enzymatic Reduction: Intracellular reductases, such as nitroreductases, may catalyze the one- or two-electron reduction of the nitro group on the aniline ring.[6][8]

-

Generation of Reactive Species: This reduction can produce a nitro radical anion. In the presence of molecular oxygen, this radical can be re-oxidized to the parent nitro compound, in a futile cycle that generates superoxide anions (O₂⁻).[6] Further reduction can lead to the formation of nitroso and hydroxylamine intermediates.

-

Oxidative Stress: The accumulation of superoxide anions and other reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress.[4]

-

Cellular Damage: ROS can indiscriminately damage cellular macromolecules. This includes lipid peroxidation of membranes, oxidation of proteins, and damage to nucleic acids.

-

Genotoxicity and Cytotoxicity: The reactive intermediates (hydroxylamine) can covalently bind to DNA, forming adducts that may be mutagenic and carcinogenic.[6][7] The culmination of cellular damage can trigger programmed cell death (apoptosis) or necrosis.

Caption: Speculated pathway of toxicity for the nitroaniline moiety.

Mechanism via the Dichlorophenoxy Moiety: Auxin-like Activity

The dichlorophenoxy group is structurally related to the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[9][10] In plants, 2,4-D acts as a synthetic auxin, a plant growth regulator.[9][11] At high concentrations, it causes uncontrolled and unsustainable growth, leading to plant death.[9][12]

Speculated Activity (primarily in plant systems): It is conceivable that this compound could exhibit herbicidal properties by mimicking auxin, thereby disrupting normal plant growth processes. This mechanism is likely specific to plant systems and may not be relevant to its effects on animal or microbial cells.

Caption: Logical relationship for speculated herbicidal action.

Mechanism based on Triclabendazole: Anthelmintic Activity

As an intermediate in the synthesis of Triclabendazole, it is possible that this compound retains some structural features that could confer anthelmintic activity. Triclabendazole's mechanism of action involves absorption by the parasite's tegument, leading to disruption of the resting membrane potential, inhibition of motility, and interference with microtubule-dependent processes.[1][2][3]

Speculated Pathway (in susceptible parasites):

-

Uptake: The compound may be absorbed by the parasite.

-

Target Interaction: It could potentially interact with key parasite proteins, such as tubulin, thereby inhibiting microtubule polymerization.[3]

-

Disruption of Cellular Functions: Inhibition of microtubule formation would disrupt essential cellular processes like intracellular transport, cell division, and maintenance of cell structure.

-

Metabolic Interference: Alternatively, it might interfere with the parasite's energy metabolism, possibly by uncoupling oxidative phosphorylation or inhibiting key enzymes in glycolysis.[13]

-

Paralysis and Death: The disruption of these critical functions would lead to paralysis and eventual death of the parasite.

Caption: Hypothetical anthelmintic mechanism of action.

Quantitative Data Presentation

Table 1: Example Cytotoxicity Data for Structurally Related Compounds

| Compound | Cell Line | Assay Type | Endpoint | Value |

| 4-Chloro-2-nitroaniline | Rat Hepatocytes | Trypan Blue Exclusion | % Viability Loss (at 2 mM) | ~42% |

| 2,4-Dichlorophenoxyacetic acid | Human Lymphocytes | MTT Assay | IC₅₀ | 150 µg/mL |

| Triclabendazole | Fasciola hepatica (adult) | Motility Assay | EC₅₀ | 0.01 µg/mL |

| Hypothetical Data for Target Compound | HepG2 (Human Liver) | MTT Assay | IC₅₀ | [Value] µM |

| Hypothetical Data for Target Compound | C. elegans | LD₅₀ | [Value] µM |

Note: The data presented for 4-Chloro-2-nitroaniline, 2,4-D, and Triclabendazole are sourced from various studies and are for comparative and illustrative purposes only. The hypothetical data fields indicate where experimentally determined values for the target compound would be placed.

Experimental Protocols

To investigate the speculated mechanisms of action, a tiered experimental approach is recommended. Below are detailed protocols for key in vitro assays.

General Experimental Workflow

A logical workflow would involve initial cytotoxicity screening, followed by more specific assays to probe for oxidative stress and genotoxicity if cytotoxicity is observed.

References

- 1. medicine.com [medicine.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. deq.mt.gov [deq.mt.gov]

- 10. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. What is Triclabendazole used for? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the production of anthelmintic drugs such as Triclabendazole.[1][2] The synthesis primarily involves a nucleophilic aromatic substitution (SNAr) reaction. Two common synthetic routes starting from precursors related to 2,3-dichlorophenol are outlined below.

The target compound, this compound, is a multi-halogenated aniline derivative.[1] It serves as a critical building block in the synthesis of more complex heterocyclic systems, including benzimidazoles, which are of significant interest in medicinal chemistry.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthetic routes described in this document.

| Parameter | Route 1: Via Acetamide Intermediate | Route 2: Direct Condensation |

| Starting Materials | N-(4,5-dichloro-2-nitrophenyl)acetamide, 2,3-dichlorophenol, K₂CO₃, DMF | 4,5-dichloro-2-nitroaniline, 2,3-dichlorophenol, KOH (50% aq.), TBAB, Xylene |

| Scale (Example) | 1.52 kg N-(4,5-dichloro-2-nitrophenyl)acetamide, 1 kg 2,3-dichlorophenol | 41.4 kg 4,5-dichloro-2-nitroaniline, 40 kg 50% aq. KOH |

| Reaction Temperature | 90°C (Condensation), 50°C (Hydrolysis) | 125°C |

| Reaction Time | 12 hours (Condensation), 4 hours (Hydrolysis) | 8 hours |

| Product Yield | Not explicitly stated | 54 kg |

| Product Appearance | Not explicitly stated | Brown crystals |

Experimental Protocols

Route 1: Synthesis via N-(4,5-dichloro-2-nitrophenyl)acetamide Intermediate

This method involves a two-step process: the condensation of an acetamide derivative with 2,3-dichlorophenol, followed by hydrolysis to yield the final product.[1][3]

Step 1: Condensation

-

Reaction Setup: In a suitable reaction vessel, combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) (1.5 L).[1]

-

Reaction Conditions: Heat the mixture to 90°C under vacuum.[1]

-

Duration: Maintain the reaction at this temperature for 12 hours.[1]

-

Work-up: After cooling, the intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is typically carried forward to the next step without extensive purification.

Step 2: Hydrolysis

-

Reaction Setup: To the intermediate from the previous step, add methanolic sodium hydroxide (prepared from 48% caustic lye).[1][3]

-

Reaction Conditions: Heat the mixture to 50°C.[1]

-

Duration: Stir the reaction for 4 hours to effect hydrolysis.[1]

-

Isolation: Upon completion, the mixture is cooled, and the product, this compound, is isolated. This may involve precipitation by adding water, followed by filtration and washing of the solid product.[3]

Route 2: Direct Condensation with Phase Transfer Catalyst

This streamlined, one-pot synthesis bypasses the acetamide intermediate by directly reacting 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol.[1]

-

Reaction Setup: In a reaction vessel, charge 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, 50% aqueous potassium hydroxide (KOH) (40 kg), and the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (5 kg), in xylene (150 L).[1]

-

Reaction Conditions: Heat the reaction mixture to 125°C.[1]

-

Duration: Maintain the reaction at this temperature with stirring for 8 hours.[1]

-

Isolation: Cool the mixture to room temperature. The product will precipitate as brown crystals.[1]

-

Purification: Collect the crystals by filtration. Wash the solid product with chilled xylene and then with water to yield the purified this compound (54 kg).[1]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the two synthetic routes.

Caption: Workflow for the synthesis via an acetamide intermediate.

Caption: Workflow for the direct condensation synthesis route.

References

- 1. This compound | High Purity [benchchem.com]

- 2. 4-Chloro-5-(2 3-Dichlorophenoxy)-2-Nitroaniline Manufacturer,4-Chloro-5-(2 3-Dichlorophenoxy)-2-Nitroaniline Supplier,Hyderabad,India [triumphinterchem.in]

- 3. US20130303781A1 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a key intermediate in the production of various anthelmintic drugs, such as Triclabendazole.[1][2] The protocols outlined below are intended for use by trained researchers and scientists in a laboratory setting.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 118353-04-1 |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ |

| Molecular Weight | 333.55 g/mol [1][3][4] |

| Appearance | Brown crystals[1] |

| Melting Point | 149-150 °C[4] |

| Boiling Point | 417.1 °C[1][4] |

| Density | 1.588 g/cm³[1][4] |

| Solubility | Soluble in organic solvents; limited solubility in water.[1] |

Experimental Protocols

Two primary synthetic routes for this compound are described below.

Method 1: Direct Condensation with Phase Transfer Catalyst

This streamlined, one-step method bypasses the need for an acetamide intermediate.[1]

Reaction Scheme:

Caption: Direct synthesis of the target compound.

Materials:

| Reagent | Quantity |

| 4,5-Dichloro-2-nitroaniline | 41.4 kg |

| 2,3-Dichlorophenol | Molar equivalent to 4,5-dichloro-2-nitroaniline |

| Potassium Hydroxide (KOH), 50% aqueous solution | 40 kg |

| Tetrabutylammonium Bromide (TBAB) | 5 kg |

| Xylene | 150 L |

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, potassium hydroxide (40 kg of 50% aqueous solution), and tetrabutylammonium bromide (5 kg) in xylene (150 L).[1]

-

Heating: Heat the reaction mixture to 125 °C and maintain this temperature for 8 hours.[1]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as brown crystals.[1]

-

Purification: Filter the precipitated solid and wash it with chilled xylene and then with water to yield the final product.[1]

Quantitative Data:

| Starting Material | Product | Yield |

| 4,5-Dichloro-2-nitroaniline (41.4 kg) | This compound | 54 kg |

Method 2: Two-Step Synthesis via Acetamide Intermediate

This method involves the formation of an acetamide intermediate, followed by hydrolysis to yield the desired product.[1]

Experimental Workflow:

Caption: Two-step synthesis workflow.

Step 1: Condensation

Materials:

| Reagent | Quantity |

| N-(4,5-dichloro-2-nitrophenyl)acetamide | 1.52 kg |

| 2,3-Dichlorophenol | 1 kg |

| Potassium Carbonate (K₂CO₃) | Molar excess |

| Dimethylformamide (DMF) | 1.5 L |

Procedure:

-

Reaction Setup: Combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate in dimethylformamide (1.5 L).[1]

-

Heating: Heat the mixture at 90 °C under vacuum for 12 hours.[1]

Step 2: Hydrolysis

Materials:

| Reagent | Quantity |

| 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide | Product from Step 1 |

| Methanolic Sodium Hydroxide (48% caustic lye in methanol) | Sufficient amount for hydrolysis |

Procedure:

-

Reaction Setup: The intermediate from the previous step, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide, is treated with methanolic sodium hydroxide.[1]

-

Heating: The mixture is heated at 50 °C for 4 hours to yield the final product, this compound.[1]

Further Reactions

The synthesized this compound can undergo further chemical transformations, including:

-

Reduction: The nitro group can be reduced to an amino group, forming 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, a precursor for benzimidazole synthesis.[1][2]

-

Oxidation: The nitro group can be further oxidized.[1]

-

Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions.[1]

Signaling Pathway in Drug Synthesis:

Caption: Synthetic pathway to Triclabendazole.

References

Application Notes and Protocols: 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline as a Key Intermediate in the Synthesis of Triclabendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is a critical intermediate in the synthesis of Triclabendazole, a potent anthelmintic agent effective against liver flukes (Fasciola hepatica).[1] The structural integrity and purity of this intermediate are paramount for the successful and efficient production of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to Triclabendazole, along with physicochemical data and analytical methods for characterization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 118353-04-1 | [1][2] |

| Molecular Formula | C₁₂H₇Cl₃N₂O₃ | [1][2] |

| Molecular Weight | 333.55 g/mol | [1][2] |

| Appearance | Brown crystals | [1] |

| Melting Point | 145-150 °C | [3][4] |

| Boiling Point | 417.1 °C | [1] |

| Density | 1.588 g/cm³ | [1] |

| Flash Point | 206.1 °C | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this key intermediate are outlined below.

Method 1: Two-Step Synthesis from N-(4,5-dichloro-2-nitrophenyl)acetamide

This method involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol, followed by hydrolysis.

Experimental Protocol:

Step 1: Condensation

-

In a suitable reaction vessel, combine N-(4,5-dichloro-2-nitrophenyl)acetamide (1.52 kg), 2,3-dichlorophenol (1 kg), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) (1.5 L).[1]

-

Heat the mixture to 90°C under vacuum and maintain for 12 hours.[1]

-

After completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis

-

To the resulting intermediate from Step 1, add methanolic sodium hydroxide (48% caustic lye).[1]

-

Heat the mixture to 50°C for 4 hours to facilitate hydrolysis.[1]

-

Isolate the product, this compound, by precipitation and filtration.

-

Wash the precipitate with water and then with methanol to remove impurities.[1]

Method 2: One-Pot Synthesis from 4,5-Dichloro-2-nitroaniline

This streamlined approach involves the direct coupling of 4,5-dichloro-2-nitroaniline with 2,3-dichlorophenol.

Experimental Protocol:

-

To a reaction vessel, add 4,5-dichloro-2-nitroaniline (41.4 kg), 2,3-dichlorophenol, 50% aqueous potassium hydroxide (KOH) (40 kg), and tetrabutylammonium bromide (TBAB) (5 kg) in xylene (150 L).[1]

-

Heat the mixture to 125°C and maintain for 8 hours.[1]

-

Cool the mixture to room temperature, allowing the product to precipitate as brown crystals.[1]

-

Filter the precipitate and wash with chilled xylene and water.[1]

-

Drying of the solid yields 54 kg of this compound (Yield: 81%).[1][3][4]

Synthesis of Triclabendazole from this compound

The conversion of the nitroaniline intermediate to Triclabendazole involves a reduction followed by cyclization and methylation.

Experimental Protocol:

Step 1: Reduction of the Nitro Group

-

In a reaction vessel, suspend this compound (e.g., 50 g, 0.15 mol) and triethylamine (e.g., 60.6 g, 0.60 mol) in dichloromethane (300 ml).[5]

-

Under a nitrogen atmosphere, cool the mixture to 0-10°C.[5]

-

Slowly add a solution of trichlorosilane (e.g., 80.5 g, 0.60 mol) in dichloromethane (100 ml), maintaining the temperature below 10°C.[5]

-

Allow the reaction to proceed at 15-20°C for 12 hours.[5]

-

Quench the reaction with a saturated sodium bicarbonate solution, adjusting the pH to 8-9, and stir for 30 minutes.[5]

-

Separate the organic layer, which contains the reduced intermediate, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.

Step 2: Cyclization to form the Benzimidazole Ring

-

To the dichloromethane solution of the diamine, add ethanol (500 ml) and distill to replace the solvent.[5]

-

In a separate flask, dissolve potassium hydroxide (e.g., 9.8 g) in ethanol.

-

Add the ethanolic solution of the diamine to the potassium hydroxide solution, followed by the dropwise addition of carbon disulfide.

-

Reflux the mixture to facilitate the ring-closing reaction, forming 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2-thiol.

Step 3: Methylation to Triclabendazole

-

To the benzimidazole-2-thiol intermediate, add a methylating agent such as dimethyl carbonate under DBU catalysis.[5]

-

The reaction yields Triclabendazole.

-

The final product can be purified by recrystallization.

Quantitative Data Summary

| Reaction Step | Starting Material(s) | Key Reagents | Product | Yield (%) | Purity (%) |

| Intermediate Synthesis (Method 2) | 4,5-Dichloro-2-nitroaniline, 2,3-dichlorophenol | KOH, TBAB, Xylene | This compound | 81 | >98 |

| Reduction | This compound | Trichlorosilane, Triethylamine | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | Not explicitly stated | Not explicitly stated |

| Cyclization & Methylation (overall) | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | Carbon disulfide, KOH, Dimethyl carbonate, DBU | Triclabendazole | 55-60 (overall from intermediate) | Meets European Pharmacopoeia Standards |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the quantitative analysis of this compound.

-

Column: C18

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons would appear in the range of 6.5-8.0 ppm. The amine protons would likely be a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate between 110-160 ppm.

Visualizations

Caption: One-Pot Synthesis of the Key Intermediate.

References

Application Notes and Protocols: Reduction of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline to its Diamine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline to its corresponding diamine, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine. This diamine is a critical intermediate in the synthesis of various pharmacologically active molecules, most notably the anthelmintic drug Triclabendazole.[1][2] The protocols described herein cover several common reduction methods, including catalytic hydrogenation with Raney® Nickel, and reductions using iron powder or stannous chloride. Comparative data on reaction conditions and yields are presented to aid in method selection and optimization.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary aromatic amines that are versatile building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. The target molecule, this compound, presents a specific challenge due to the presence of multiple halogen substituents, which can be susceptible to hydrodehalogenation under certain reductive conditions. Therefore, the choice of a selective and efficient reduction method is crucial. This document outlines reliable methods for this conversion, focusing on protocols that offer high yield and selectivity.

Comparative Data of Reduction Methods

The following table summarizes various reported methods for the reduction of aromatic nitro compounds, providing a comparative overview of reaction conditions and outcomes. This data is intended to guide the researcher in selecting the most appropriate method based on available equipment, desired scale, and sensitivity of the substrate.

| Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenation | Raney® Nickel, H₂ | Methanol | 100 | 12 | High | A common industrial method for this specific transformation. Requires specialized high-pressure hydrogenation equipment.[2] |

| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl | Ethanol/Water | 70-100 | 1-3 | 64-98 | A classic, cost-effective, and robust method with high functional group tolerance.[3][4] Can generate significant iron sludge waste. |

| Metal Salt Reduction | Stannous Chloride (SnCl₂) | Ethanol | 30 | 2 | Good-High | A mild and effective method, often used when catalytic hydrogenation is not suitable due to sensitive functional groups.[3][5] |

| Silane Reduction | Trichlorosilane (HSiCl₃) | Dichloromethane | 0-20 | 12 | Good | An alternative method that can be performed under milder conditions. Requires careful handling of the reactive silane reagent.[6] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from procedures used in the synthesis of Triclabendazole intermediates.[2]

Materials:

-

This compound

-

Raney® Nickel (slurry in water)

-

Methanol

-

High-purity hydrogen gas (H₂)

-

High-purity nitrogen gas (N₂)

-

Celite® or another filter aid

Equipment:

-

High-pressure autoclave or Parr hydrogenator equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller.

-

Filtration apparatus suitable for pyrophoric catalysts.

Procedure:

-

Catalyst Preparation: Under an inert nitrogen atmosphere, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with methanol to remove residual water.

-

Reactor Charging: To the pressure reactor, add this compound and methanol. Then, carefully add the prepared Raney® Nickel catalyst under a stream of nitrogen.

-

Hydrogenation: Seal the reactor and purge the system several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to 100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 12 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

-

Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The catalyst is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This is a general and robust method for the reduction of aromatic nitro compounds.[3][4]

Materials:

-

This compound

-

Iron powder (<10 μm)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer.

-

Heating mantle.

-

Filtration apparatus.

-

Separatory funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: Add iron powder and ammonium chloride to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Combine the filtrates and wash with a saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine by column chromatography on silica gel or by recrystallization.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

This method is particularly useful for substrates with functional groups that are sensitive to catalytic hydrogenation.[3][5]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

Equipment:

-

Round-bottom flask with a magnetic stirrer.

-

Rotary evaporator.

-

Separatory funnel.

Procedure:

-

Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

-

Addition of Reagent: Add stannous chloride dihydrate to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30 °C) for approximately 2 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acidic tin salts. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the reduction of this compound and the logical relationship between the starting material, the reduction process, and the final product, which is a key intermediate for Triclabendazole.

Caption: General experimental workflow for the reduction of the nitroaniline.

Caption: Role of the reduction in the synthesis of APIs like Triclabendazole.

Product Characterization

The final product, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, should be characterized to confirm its identity and purity.

-

Appearance: Off-white to light brown solid.

-

Molecular Formula: C₁₂H₉Cl₃N₂O[7]

-

Molecular Weight: 303.57 g/mol [7]

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The appearance of broad singlets for the two amino (-NH₂) groups would be a key indicator of successful reduction.

-

¹³C NMR: The carbon NMR will show the corresponding signals for the aromatic carbons.

-

IR Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (typically in the region of 3300-3500 cm⁻¹) would confirm the conversion.

-

-

Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety Precautions

-